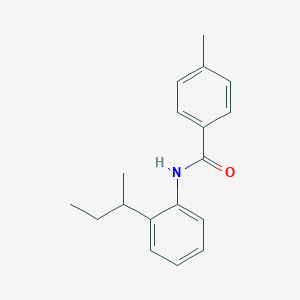

N-(2-sec-butylphenyl)-4-methylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-(2-butan-2-ylphenyl)-4-methylbenzamide |

InChI |

InChI=1S/C18H21NO/c1-4-14(3)16-7-5-6-8-17(16)19-18(20)15-11-9-13(2)10-12-15/h5-12,14H,4H2,1-3H3,(H,19,20) |

InChI Key |

MGXFFRIQRMBOMO-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |

Canonical SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N 2 Sec Butylphenyl 4 Methylbenzamide

Retrosynthetic Analysis of N-(2-sec-butylphenyl)-4-methylbenzamide

A retrosynthetic analysis of this compound identifies the most logical bond disconnection at the amide C-N bond. This primary disconnection points to two key precursors: 2-sec-butylaniline (B1295110) and a 4-methylbenzoyl derivative, such as 4-methylbenzoyl chloride or 4-methylbenzoic acid. This approach simplifies the synthesis into the formation of an amide bond between these two commercially available or readily synthesizable starting materials.

Further retrosynthesis of the 2-sec-butylaniline precursor would involve the introduction of the sec-butyl group onto an aniline (B41778) or nitrobenzene (B124822) ring system, a common transformation in organic synthesis.

Classical Synthetic Routes to N-Substituted Benzamides

The formation of N-substituted benzamides is a cornerstone of organic synthesis, with several well-established methods.

Amidation Reactions (e.g., acid chloride/anhydride (B1165640) with amine)

The most common and direct method for synthesizing this compound is the reaction of 2-sec-butylaniline with 4-methylbenzoyl chloride. This Schotten-Baumann reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, 4-methylbenzoic anhydride can be used as the acylating agent. While anhydrides are less reactive than acid chlorides, this method avoids the generation of corrosive HCl. The reaction may require heating or a catalyst to proceed at a reasonable rate.

A series of N-substituted benzamide (B126) derivatives can be synthesized, and their anti-proliferative activity in vitro against various cell lines can be evaluated. researchgate.netnih.gov

Metal-Catalyzed Coupling Reactions (e.g., for aryl amine precursors)

The synthesis of the 2-sec-butylaniline precursor can be achieved through various metal-catalyzed cross-coupling reactions. These methods are particularly useful for creating the C-N bond between the aromatic ring and the amino group.

Modern approaches include iron-catalyzed reductive coupling of nitroarenes with alkyl halides, which offers a step-economical route directly from nitroarenes. nih.gov Palladium-catalyzed reactions are also widely employed for the amination of aryl halides. organic-chemistry.org These methods exhibit broad substrate scope and high functional group tolerance. For instance, a palladium-catalyzed coupling of aryl chlorides with amines can yield monoarylated products with high selectivity. organic-chemistry.org

Advanced Synthetic Approaches for Benzamide Formation

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for benzamide formation.

Catalytic Methods in Benzamide Synthesis (e.g., BF3•OEt2-mediated transamidation)

Catalytic methods offer an alternative to traditional stoichiometric reactions. Boron trifluoride etherate (BF3•OEt2) has been shown to mediate the transamidation between unactivated amides and amines under solvent-free conditions. rsc.orgresearchgate.netdntb.gov.ua This method allows for the conversion of amide-amide bonds with excellent chemoselectivity. rsc.org While not a direct synthesis from an amine and a carboxylic acid derivative, it represents a novel strategy for modifying existing amide structures.

Another catalytic approach involves the oxidation of aldimines, formed from the corresponding aldehyde and amine, using reagents like m-CPBA and BF3•OEt2. organic-chemistry.orgorganic-chemistry.org The outcome of this reaction can be influenced by the electronic properties of the substituents on the aromatic ring. organic-chemistry.org

Green Chemistry Principles in Synthetic Design (e.g., solvent-free conditions, atom economy)

The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce waste and environmental impact. chemmethod.com This includes the development of solvent-free and activation-free conditions for N-benzoylation reactions. tandfonline.comtandfonline.com For example, the use of enol esters like vinyl benzoate (B1203000) for the direct benzoylation of amines under solvent-free conditions has been reported to be an ecocompatible pathway. tandfonline.comtandfonline.com

Furthermore, the direct amidation of carboxylic acids with amines catalyzed by boric acid is a green and high-yielding method. sciepub.com This approach is notable for its use of a homogeneous catalyst and adherence to green chemistry principles. sciepub.com These greener synthetic routes aim to improve atom economy and reduce the use of hazardous reagents and solvents. researchgate.net

Interactive Data Table: Comparison of Synthetic Methods for Benzamide Formation

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Classical Amidation | 2-sec-butylaniline, 4-methylbenzoyl chloride, base | Mild, high yield | Generates HCl byproduct | |

| Metal-Catalyzed Coupling | Aryl halide, amine, metal catalyst (e.g., Pd, Fe) | Varies, often mild | High functional group tolerance, broad scope | Catalyst cost and removal |

| BF3•OEt2-mediated Transamidation | Amide, amine, BF3•OEt2 | Solvent-free | High chemoselectivity, novel approach | Indirect synthesis |

| Green Synthesis (Enol Esters) | Amine, vinyl benzoate | Solvent-free, room temperature | Ecocompatible, simple workup | May not be suitable for all substrates |

| Green Synthesis (Boric Acid) | Carboxylic acid, amine, boric acid | Catalytic | High yield, green catalyst | May require longer reaction times |

Photoredox Catalysis in Related Benzamide Syntheses

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of carbon-heteroatom bonds, including the C-N linkage in benzamides. nih.gov This approach often utilizes metal-based photocatalysts or organic dyes to facilitate single-electron transfer (SET) processes under mild reaction conditions, offering an alternative to traditional, often harsher, synthetic methods. nih.gov

Recent studies have highlighted the efficacy of dual catalytic systems, combining a transition metal catalyst with a photoredox catalyst, to achieve challenging transformations. For instance, the annulation of benzamides with arynes has been successfully accomplished using a palladium and photoredox dual catalytic system. acs.org In this process, a photocatalyst such as Na₂-Eosin Y is proposed to modulate the oxidation state of the palladium catalyst, enabling the activation of N-H and C-H bonds for aryne insertion at room temperature under an oxygen atmosphere. acs.orgrsc.org This circumvents the need for stoichiometric and often toxic metal oxidants. acs.org

Metal-free organic dyes, like eosin (B541160) Y and methylene (B1212753) blue, are increasingly favored due to their cost-effectiveness and reduced environmental impact. nih.gov Eosin Y, for example, has been employed in the visible-light-induced synthesis of N-monoalkylated benzamides from readily available benzamides and benzyl (B1604629) alcohols, proceeding in good to excellent yields. nih.gov The mechanism involves the photocatalyst's ability to activate molecular oxygen, a green oxidant, to drive the reaction. nih.gov

Furthermore, photoredox catalysis has been instrumental in the functionalization of benzamide derivatives. The development of highly reducing organic photoredox catalysts, such as 10-aryl-10H-phenothiazine, has enabled the activation of strong carbon-halide bonds in o-halogenated benzamides. rsc.org This leads to the formation of aryl radicals that can undergo a variety of transformations, including desaturation, radical cyclization, and ipso-substitution, to generate diverse products like enamides and isoindolinones under mild, room temperature conditions. rsc.org These methodologies showcase the potential of photoredox catalysis to be adapted for the synthesis of sterically hindered benzamides like this compound, potentially through a C-N coupling strategy involving a suitable 2-sec-butylaniline derivative and a 4-methylbenzoyl precursor.

Optimization of Reaction Conditions and Yield for this compound

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters to maximize yield and purity while minimizing side product formation.

A systematic study of reaction parameters is crucial for developing an efficient synthetic protocol. The following table illustrates a hypothetical parameter study for the amide coupling between 2-sec-butylaniline and 4-methylbenzoyl chloride, a common route to N-aryl benzamides. The goal is to find the optimal balance between conversion of the starting materials and the selectivity for the desired product. scielo.brchemrxiv.org

Table 1: Hypothetical Parameter Study for the Synthesis of this compound

| Entry | Temperature (°C) | Pressure (atm) | Stoichiometry (Aniline:Acyl Chloride) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 25 | 1 | 1:1 | 24 | 45 |

| 2 | 50 | 1 | 1:1 | 12 | 65 |

| 3 | 80 | 1 | 1:1 | 6 | 78 |

| 4 | 80 | 1 | 1:1.2 | 6 | 85 |

| 5 | 80 | 1 | 1.2:1 | 6 | 75 |

| 6 | 100 | 1 | 1:1.2 | 4 | 82 |

| 7 | 80 | 2 | 1:1.2 | 6 | 86 |

From this hypothetical data, entry 4 represents the optimized conditions, providing the highest yield. Increasing the temperature from 25°C to 80°C significantly improves the yield, likely by overcoming the activation energy of the reaction. A slight excess of the acyl chloride appears beneficial, pushing the equilibrium towards the product. Further increasing the temperature or extending the reaction time does not lead to a significant improvement. The reaction appears to be largely insensitive to a moderate increase in pressure.

Following the reaction, the crude product mixture requires purification to isolate this compound in high purity. A typical purification sequence would involve an initial workup followed by chromatography and/or recrystallization.

The initial workup would likely involve quenching the reaction, followed by extraction with an organic solvent and washing with aqueous solutions to remove unreacted reagents and water-soluble byproducts.

Column Chromatography: This is a standard technique for separating the target compound from impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is critical. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Table 2: Illustrative Chromatographic Purification Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) |

| Detection | UV light (254 nm) |

| Outcome | Isolation of the product with >98% purity as determined by HPLC |

Recrystallization: This technique is used to obtain highly pure crystalline material. The choice of solvent is crucial; the ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below.

Table 3: Potential Recrystallization Solvents

| Solvent | Solubility at High Temp. | Solubility at Low Temp. | Expected Crystal Quality |

|---|---|---|---|

| Ethanol (B145695)/Water | High | Low | Good |

| Toluene | High | Moderate | Fair to Good |

A mixed solvent system, such as ethanol and water, often provides excellent results for the recrystallization of benzamides. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of this compound should form. The purity of the final product can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and its identity verified by spectroscopic methods (NMR, IR, Mass Spectrometry).

Unable to Generate Article Due to Lack of Available Scientific Data

Following a comprehensive search of publicly available scientific literature and databases, the specific experimental data required to generate an article on the chemical compound This compound could not be located. The stringent requirements for detailed, scientifically accurate information on its spectroscopic and crystallographic characterization, as outlined in the request, cannot be met without published research on this specific molecule.

The performed searches for "this compound" did not yield any scientific papers presenting its synthesis, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, or X-ray crystallography data. While information on related compounds such as 4-methylbenzamide (B193301) and other N-substituted benzamides is available, this data cannot be extrapolated to accurately describe the unique properties of this compound.

Consequently, it is not possible to provide the requested content for the following sections and subsections:

Spectroscopic Characterization and Structural Elucidation of N 2 Sec Butylphenyl 4 Methylbenzamide

X-ray Crystallography

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Generating an article on these topics without specific data would result in speculation and scientifically inaccurate content, which contravenes the core principles of factual reporting. Should scientific literature on N-(2-sec-butylphenyl)-4-methylbenzamide become available in the future, the generation of the requested article would be possible.

Computational Chemistry and Molecular Modeling Studies of N 2 Sec Butylphenyl 4 Methylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like N-(2-sec-butylphenyl)-4-methylbenzamide, which has several rotatable bonds, conformational analysis is crucial. This process involves identifying the various stable conformations (conformers) of the molecule and determining their relative energies to identify the most stable, or ground-state, conformation. This analysis is critical as the three-dimensional shape of a molecule dictates its physical and biological properties. However, specific studies detailing the optimized geometry and conformational landscape of this compound are not documented in the available literature.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy, Electrostatic Potential Maps)

The electronic structure of a molecule provides deep insights into its reactivity and properties. Key aspects of this analysis include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are critical parameters in determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. A small HOMO-LUMO gap generally implies a more reactive molecule.

Electrostatic Potential (ESP) Maps: ESP maps are valuable for understanding the charge distribution within a molecule. They illustrate the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting how the molecule will interact with other molecules and biological targets.

Detailed analyses of the HOMO-LUMO gap and ESP maps for this compound have not been reported in the searched scientific literature.

Vibrational Frequency Calculations for Spectroscopic Correlation

Computational vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies with experimentally obtained spectra, researchers can confirm the molecular structure and gain a deeper understanding of the vibrational modes of the molecule. This correlation is a powerful tool for structural elucidation. At present, there are no published studies presenting the calculated vibrational frequencies for this compound.

Molecular Docking and Theoretical Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Predicted Binding Modes and Affinities with Relevant Receptor Models (e.g., Dopamine (B1211576) Receptors, Enzymes)

Given the structural motifs present in this compound, potential biological targets could include various receptors and enzymes. Molecular docking simulations could predict how this compound might bind to the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can also be estimated. However, specific molecular docking studies of this compound with any biological targets, including dopamine receptors or enzymes, are not available in the reviewed literature.

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. A pharmacophore model for this compound would define the spatial arrangement of its key chemical features. This model could then be used in virtual screening to identify other molecules with similar features that might exhibit similar biological activity. To date, no specific pharmacophore models based on this compound have been published.

In Silico ADMET Predictions

Computational Assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters

In contemporary drug discovery and development, the early assessment of a compound's pharmacokinetic and toxicological profile is crucial for identifying viable therapeutic candidates. nih.gov In silico computational methods provide a rapid and cost-effective approach to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel molecules, thereby minimizing late-stage failures in the drug development pipeline. jscimedcentral.com For this compound, while specific experimental ADMET data is not extensively documented in publicly available literature, its potential profile can be elucidated through computational modeling based on its structure. Such studies on structurally similar benzamide (B126) derivatives have demonstrated the utility of these predictive models. ekb.egmdpi.com

In silico ADMET predictions are typically generated using a variety of computational tools and web-based platforms, such as pkCSM, SwissADME, and TOPKAT. jscimedcentral.comnih.gov These tools employ quantitative structure-activity relationship (QSAR) models and other algorithms to estimate a range of pharmacokinetic and toxicological endpoints based on the molecule's chemical structure. nih.gov

A hypothetical computational ADMET assessment for this compound would involve the analysis of several key parameters, as detailed in the following sections. The data presented in the tables below are representative values derived from computational studies on analogous N-arylbenzamide structures and serve to illustrate the expected profile for the target compound. researchgate.netrasayanjournal.co.in

The absorption profile of a drug candidate is critical for its bioavailability, particularly for orally administered therapeutics. Key parameters assessed include intestinal absorption, Caco-2 cell permeability, and interaction with P-glycoprotein.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (% Absorbed) | > 90% | High potential for absorption from the gastrointestinal tract. |

| Caco-2 Permeability (log Papp in 10-6 cm/s) | > 0.9 | High permeability across the intestinal epithelial cell barrier. |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells, which can contribute to higher intracellular concentrations. |

The distribution of a compound throughout the body influences its efficacy and potential for off-target effects. Important parameters include the volume of distribution (VDss), plasma protein binding (PPB), and blood-brain barrier (BBB) permeability.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Volume of Distribution (VDss) (log L/kg) | > 0.45 | Indicates extensive distribution into tissues. |

| Plasma Protein Binding (%) | > 90% | High affinity for plasma proteins, which can affect the free drug concentration. |

| Blood-Brain Barrier (BBB) Permeability (logBB) | > -1.0 | Predicted to cross the blood-brain barrier, suggesting potential for central nervous system activity. mdpi.com |

Metabolism is a key determinant of a drug's half-life and the potential for drug-drug interactions. Computational models predict a compound's interaction with cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| CYP2D6 Inhibitor | Yes | Potential to inhibit the metabolism of other drugs cleared by this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential to inhibit the metabolism of a wide range of co-administered drugs. |

| CYP1A2 Substrate | No | Metabolism is not likely to be primarily mediated by this enzyme. |

| CYP2C9 Substrate | Yes | This enzyme is likely involved in the metabolic clearance of the compound. |

| CYP2D6 Substrate | No | Not a primary substrate for this metabolic pathway. |

| CYP3A4 Substrate | Yes | This enzyme is likely a key pathway for the compound's metabolism. |

The excretion profile helps to determine the dosing regimen and potential for accumulation. Key predicted parameters include total clearance and renal organic cation transporter (OCT2) substrate potential.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance (log ml/min/kg) | > 0.5 | Predicts a moderate to high rate of excretion from the body. researchgate.net |

| Renal OCT2 Substrate | No | Not likely to be actively secreted by renal transporters. |

Early prediction of potential toxicity is a critical component of the drug development process. Computational models can predict various toxicity endpoints, including AMES mutagenicity, hepatotoxicity, and skin sensitization.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| AMES Mutagenicity | No | Predicted to be non-mutagenic. researchgate.net |

| Hepatotoxicity | Yes | Potential for liver toxicity, a common concern for aromatic compounds. jonuns.com |

| Skin Sensitization | No | Low likelihood of causing an allergic skin reaction. |

| hERG I Inhibitor | Yes | Potential for cardiotoxicity, requiring further investigation. |

| Oral Rat Acute Toxicity (LD50) (mol/kg) | ~2.5 | Indicates moderate acute toxicity. |

Chemical Reactivity, Derivatization, and Synthetic Utility of N 2 Sec Butylphenyl 4 Methylbenzamide

Amide Bond Stability and Reaction Pathways (e.g., Hydrolysis, Transamidation)

The amide bond is the defining feature of N-(2-sec-butylphenyl)-4-methylbenzamide. While generally stable, this bond can undergo cleavage through several pathways, most notably hydrolysis and transamidation.

Hydrolysis The hydrolysis of an amide bond involves its cleavage by water to form a carboxylic acid and an amine. This process can be catalyzed by either acid or base. The stability of this compound is sensitive to strong acids and bases. evitachem.com

Under alkaline conditions, the hydrolysis of secondary amides proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.netarkat-usa.org The rate of this reaction is influenced by both steric and electronic factors. arkat-usa.org For N-aryl amides, the hydrolysis rate is generally slower than for aliphatic amides. arkat-usa.org The bulky 2-sec-butyl group on the N-phenyl ring of the target molecule likely introduces significant steric hindrance, which could further decrease the rate of hydrolysis compared to less substituted N-aryl amides.

Transamidation Transamidation is a reaction that converts one amide into another by reaction with an amine, a process that is crucial in the synthesis of various organic compounds. researchgate.net Due to the high stability of the amide bond, this transformation is challenging and often requires catalysts or the use of activated amide derivatives. researchgate.net General strategies for transamidation often involve converting the amide into a more reactive intermediate. nih.gov For a compound like this compound, transamidation would likely require harsh reaction conditions or specific catalytic systems to overcome the inherent stability of the N-aryl amide bond. researchgate.netresearchgate.net

| Reaction Pathway | Typical Reagents & Conditions | Expected Products | Notes |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 4-Methylbenzoic acid and 2-sec-butylaniline (B1295110) | The reaction proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O, heat | Sodium 4-methylbenzoate and 2-sec-butylaniline | Involves direct nucleophilic attack of OH⁻ on the carbonyl carbon. The rate is slower for sterically hindered N-aryl amides. arkat-usa.org |

| Transamidation | Amine (R₂NH), catalyst (e.g., Lewis acid), heat | A new amide (4-methyl-CONR₂) and 2-sec-butylaniline | Generally a difficult transformation requiring activation of the amide bond or specialized catalysts. researchgate.net |

Functional Group Transformations and Derivatization

The two substituted aromatic rings in this compound offer numerous possibilities for functional group transformations, allowing for the synthesis of a wide range of derivatives.

The benzamide (B126) portion of the molecule contains a phenyl ring substituted with a methyl group at the para-position relative to the amide carbonyl. The reactivity of this ring towards electrophilic aromatic substitution is influenced by both the methyl group and the amide group.

Directing Effects : The methyl group (-CH₃) is an activating substituent that directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, substitution is directed to the two equivalent ortho positions (positions 3 and 5). The amide group (-CONH-Ar) is a deactivating group and a meta-director. In this case, the activating effect of the methyl group is expected to dominate, guiding substitution primarily to the positions ortho to it. libretexts.org

Potential electrophilic substitution reactions on the 4-methylbenzoyl ring include nitration, halogenation, and sulfonation, which would yield 3-substituted derivatives.

The sec-butylphenyl group provides additional sites for chemical modification.

Benzylic Oxidation : The sec-butyl group has a benzylic carbon atom bonded to one hydrogen. This benzylic position is susceptible to oxidation. libretexts.orgmsu.edu Strong oxidizing agents, such as hot acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the alkyl side-chain down to a carboxylic acid group. chemistrysteps.commasterorganicchemistry.com This reaction would cleave the C-C bonds of the sec-butyl group, leaving only a carboxyl group attached to the aromatic ring and converting the N-(2-sec-butylphenyl) moiety into an N-(2-carboxyphenyl) group. libretexts.orgchemistrysteps.com This transformation is significant as it changes an ortho, para-directing alkyl group into a meta-directing carboxyl group. masterorganicchemistry.com

Aromatic Functionalization : The sec-butyl group on the N-phenyl ring is an ortho, para-directing activator for electrophilic aromatic substitution. wikipedia.org The amide nitrogen atom also directs incoming electrophiles to the ortho and para positions. The combined effect would strongly favor substitution at the para-position (position 5) relative to the amide linkage. The ortho-position (position 3) is sterically hindered by the adjacent sec-butyl group.

| Moiety | Reaction Type | Typical Reagents | Potential Product(s) |

| Benzamide Moiety | Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | N-(2-sec-butylphenyl)-3-nitro-4-methylbenzamide |

| Benzamide Moiety | Electrophilic Aromatic Substitution (Bromination) | Br₂, FeBr₃ | 3-Bromo-N-(2-sec-butylphenyl)-4-methylbenzamide |

| Sec-butylphenyl Moiety | Benzylic Oxidation | KMnO₄, H₃O⁺, heat | N-(2-carboxyphenyl)-4-methylbenzamide libretexts.orgchemistrysteps.com |

| Sec-butylphenyl Moiety | Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | N-(2-sec-butyl-5-nitrophenyl)-4-methylbenzamide |

Role as a Chemical Synthon in Complex Molecule Synthesis

Benzamide derivatives are recognized as valuable building blocks in organic synthesis, serving as precursors for a variety of pharmaceutical agents and complex organic molecules. researchgate.netnih.gov this compound can function as a versatile chemical synthon due to its multiple reactive sites.

The strategic functionalization of either aromatic ring, as described previously, allows for the introduction of new chemical handles. For example, nitration of one of the rings, followed by reduction of the nitro group to an amine, would provide a site for further amide bond formation or diazotization reactions. evitachem.comncert.nic.in

Furthermore, the conversion of the sec-butyl group to a carboxylic acid via benzylic oxidation introduces a functional group that can be used to construct more complex structures, such as heterocycles like quinazolinones, which can be synthesized from 2-aminobenzamides. orientjchem.org The inherent structure of the molecule could be a core scaffold for developing new series of biologically active compounds. nih.govresearchgate.net

Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry extensively utilizes ligands containing nitrogen and oxygen donor atoms. Amides and their derivatives are known to form stable complexes with a variety of transition metals. researchgate.net

This compound has the potential to act as a ligand in coordination complexes. The primary coordination site is the amide group, which can coordinate to a metal center in several ways.

Coordination through Oxygen : The carbonyl oxygen is a hard donor atom and is the most common site for coordination with metal ions, acting as a monodentate ligand.

Coordination through Nitrogen : Coordination can also occur through the amide nitrogen. researchgate.net This is less common for neutral amides but can be facilitated by deprotonation of the N-H bond to form an amido complex. wikipedia.org

Bidentate Coordination : In some cases, benzamide derivatives can act as bidentate ligands, coordinating through both the carbonyl oxygen and a donor atom from a substituent on one of the phenyl rings.

The steric bulk of the 2-sec-butylphenyl group would play a significant role in the coordination chemistry of this ligand. It could influence the geometry of the resulting metal complex, potentially favoring lower coordination numbers or leading to distorted geometries. The electronic properties of the two aromatic rings would also modulate the donor strength of the amide group. Based on studies of similar carboxamide ligands, complexes with various metals like Zn(II), Ni(II), Cu(II), and Co(II) could be synthesized, potentially exhibiting geometries such as octahedral or square planar. researchgate.net

| Metal Ion (Example) | Potential Coordination Mode | Possible Complex Geometry | Relevant Factors |

| Cu(II) | Monodentate (O-donor) | Square Planar, Octahedral | The ligand field stabilization energy for Cu(II) often favors these geometries. researchgate.net |

| Zn(II) | Monodentate (O-donor) | Tetrahedral | Zn(II) is a d¹⁰ ion and commonly forms tetrahedral complexes. mdpi.com |

| Pd(II) | Monodentate (O- or N-donor) | Square Planar | Pd(II) strongly favors square planar geometry. researchgate.net |

| Ru(II) | Bidentate (if functionalized) | Octahedral | Ruthenium complexes with benzamide derivatives have been synthesized. researchgate.net |

Mechanistic Research and Ligand Target Interaction Studies Relevant to the Substituted Benzamide Class

Dopamine (B1211576) Receptor Modulation Mechanisms (General Class of Substituted Benzamides)

Substituted benzamides are a well-recognized class of compounds that can act as dopamine receptor antagonists. soton.ac.uk Their antipsychotic and antidepressant effects are often linked to their ability to selectively modulate the dopaminergic system. nih.gov

Research has demonstrated that the clinical efficacy of substituted benzamides, such as amisulpride, is associated with their selective antagonism of dopamine D2 and D3 receptors. nih.gov This selectivity is a key feature that distinguishes them from classical neuroleptics. Studies have shown that within the dopamine receptor family, which is divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies, substituted benzamides exhibit a higher affinity for the D2-like receptors. nih.gov The high homology among the D2-like receptors, however, presents a challenge in achieving subtype-selective ligands. nih.gov

The interaction with these receptors is stereospecific, with compounds binding to a saturable, high-affinity site in regions of the central nervous system with known dopaminergic innervation. soton.ac.uk This selective interaction with dopamine receptors, to the exclusion of other neurotransmitter receptors, is a hallmark of many substituted benzamides. soton.ac.uk

Table 1: Dopamine Receptor Subtype Selectivity of Substituted Benzamides

| Receptor Subtype | Interaction | Significance |

| D2 | Antagonism | Associated with antipsychotic effects. nih.gov |

| D3 | Antagonism | Contributes to efficacy in treating negative symptoms of schizophrenia and potential antidepressant effects. nih.gov |

| D4 | Variable | A target for novel D4 receptor antagonists. nih.gov |

This table provides a generalized overview of dopamine receptor subtype interactions for the substituted benzamide (B126) class.

The dual mechanism of action of some substituted benzamides is dependent on the dosage and is related to their engagement with either presynaptic or postsynaptic dopamine receptors. researchgate.net At lower doses, certain substituted benzamides preferentially block presynaptic autoreceptors. researchgate.net This blockade leads to an increase in dopamine release, resulting in a dopaminergic effect that may be beneficial in conditions characterized by dopaminergic hypoactivity, such as depression. researchgate.net

Conversely, at higher doses, these compounds primarily act on postsynaptic D2/D3 receptors in limbic and prefrontal areas. researchgate.net This action produces a selective inhibition of dopaminergic activity, which is responsible for their antipsychotic effects. researchgate.net Studies using radioligand binding assays have shown that atypical neuroleptics of the substituted benzamide class are more potent in displacing dopamine antagonists from nigral (presynaptic) binding sites compared to striatal (postsynaptic) sites. nih.gov

Cyclooxygenase (COX) Inhibition Mechanisms (Based on Related Benzamides)

While primarily known for their neurological effects, some benzamide derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. nano-ntp.comnano-ntp.com COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nano-ntp.comnano-ntp.com

The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov Research has shown that derivatization of the carboxylate moiety of certain nonsteroidal anti-inflammatory drugs (NSAIDs) can convert them into potent and selective COX-2 inhibitors. nih.gov For instance, the conversion of the carboxylic acid in meclofenamic acid to an amide derivative can lead to selective COX-2 inhibition. nih.govresearchgate.net

The structural basis for this selectivity often lies in the ability of the inhibitor to interact with specific residues within the active site of the COX enzymes. For example, the presence of a methylsulfonyl (SO2Me) group in some inhibitor designs allows for insertion into a secondary pocket of the COX-2 active site, forming hydrogen bonds that contribute to its selective inhibition. nih.gov Docking studies have been instrumental in understanding these interactions and in the design of new selective COX-2 inhibitors. nih.gov

Table 2: Factors Influencing COX Isozyme Selectivity in Benzamide Derivatives

| Structural Feature | Impact on Selectivity |

| Amide Moiety | Can confer COX-2 selectivity when replacing a carboxylic acid in certain NSAIDs. nih.gov |

| Sulfonyl Group | Can interact with the secondary pocket of COX-2, enhancing selectivity. nih.gov |

| Substitution Pattern | The nature and position of substituents on the phenyl rings can significantly alter COX-1/COX-2 inhibitory potency and selectivity. acs.org |

This table summarizes key structural features that have been shown to influence COX selectivity in related benzamide-containing compounds.

Exploration of Other Enzyme or Receptor Interactions for the Class

The structural versatility of the substituted benzamide scaffold has led to the exploration of its potential to interact with a variety of other biological targets beyond dopamine receptors and COX enzymes.

Recent research has demonstrated that novel benzamide derivatives can exhibit a range of other biological activities. For instance, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized and shown to possess significant insecticidal and fungicidal activities. nih.govnih.gov These findings suggest that the benzamide scaffold can be a template for the development of new agrochemicals. The mechanism of action in these cases is likely different from the well-established interactions with dopamine receptors and involves targeting enzymes or receptors specific to the pests.

Advanced Research Perspectives and Future Directions for N 2 Sec Butylphenyl 4 Methylbenzamide Research

Development of Novel and Sustainable Synthetic Routes for the Compound

The classical synthesis of N-aryl benzamides typically involves the coupling of a carboxylic acid or its derivative with an aniline (B41778). acs.org For N-(2-sec-butylphenyl)-4-methylbenzamide, this would traditionally involve the reaction of 4-methylbenzoyl chloride with 2-sec-butylaniline (B1295110).

Future research could focus on developing more sustainable and efficient synthetic methodologies. Green chemistry principles are increasingly important in chemical synthesis. nih.gov Exploring alternative, greener routes could involve:

One-Pot Syntheses: Developing a one-pot procedure from more fundamental starting materials could reduce waste and improve efficiency. researchgate.net

Catalytic Methods: Investigating novel catalysts, such as enzyme- or metal-based catalysts, could lead to milder reaction conditions and higher yields. researchgate.net

Alternative Starting Materials: Research into the use of benzonitriles as starting materials, which can be converted to N-arylamides through hypervalent iodine-mediated rearrangement of amidines, presents an innovative approach. mdpi.com

A comparative table of potential synthetic routes is presented below:

| Route | Starting Materials | Reagents/Catalysts | Potential Advantages | Research Focus |

| Classical Acylation | 4-methylbenzoyl chloride, 2-sec-butylaniline | Base (e.g., triethylamine) | Well-established, generally high yield. unej.ac.id | Optimization of reaction conditions. |

| Amide Coupling | 4-methylbenzoic acid, 2-sec-butylaniline | Coupling agents (e.g., DIC, HOBt) nih.gov | Avoids the use of acid chlorides. nih.gov | Screening of modern coupling reagents. |

| From Benzonitriles | 4-methylbenzonitrile, 2-sec-butylaniline | Pinner reaction followed by rearrangement mdpi.com | Utilizes different starting materials. mdpi.com | Exploring the substrate scope of the rearrangement. |

| Catalytic Amidation | 4-methylbenzaldehyde, 2-sec-butylaniline | Oxidative amidation catalysts researchgate.net | Atom-economical approach. researchgate.net | Development of efficient and selective catalysts. |

Application of Advanced Spectroscopic Techniques for Fine Structural Characterization

A thorough understanding of the three-dimensional structure of this compound is crucial for predicting its interactions with biological targets or its material properties. While standard techniques like NMR and IR spectroscopy are fundamental for confirming the compound's identity, advanced spectroscopic methods can provide deeper insights. researchgate.net

Future research should employ a combination of spectroscopic techniques to elucidate the compound's conformational preferences and dynamic behavior:

2D-NMR Spectroscopy: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the through-space proximity of protons, providing information about the preferred orientation of the aromatic rings and the sec-butyl group.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): For chiral molecules, these techniques can provide information about the absolute configuration and solution-state conformation.

| Technique | Information Gained | Research Goal |

| ¹H and ¹³C NMR | Basic structural confirmation, chemical environment of atoms. researchgate.net | Confirmation of synthesis. |

| 2D-NMR (COSY, HSQC, HMBC, NOESY) | Connectivity of atoms, through-space interactions, conformational analysis. | Detailed structural elucidation in solution. |

| FT-IR and Raman Spectroscopy | Vibrational modes, functional groups. researchgate.net | Confirmation of functional groups, potential for hydrogen bonding studies. |

| Mass Spectrometry | Molecular weight, fragmentation pattern. | Confirmation of molecular formula. |

| X-ray Crystallography | Precise 3D structure in the solid state. | Definitive structural determination. |

Refinement of Computational Models for Enhanced Binding and Mechanistic Predictability

In silico methods are invaluable tools in modern chemical research, allowing for the prediction of molecular properties and interactions, thereby guiding experimental work. nih.gov For this compound, computational modeling can be used to predict its potential biological activity and to understand its mechanism of action at a molecular level.

Future research in this area should focus on:

Quantum Mechanical (QM) Calculations: Using methods like Density Functional Theory (DFT) to accurately calculate the molecule's geometry, electronic structure, and spectroscopic properties.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the compound over time in different environments (e.g., in water, in a lipid bilayer) to understand its conformational flexibility and interactions with its surroundings. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of analogs are synthesized and their biological activity is tested, QSAR models can be developed to correlate structural features with activity. nih.gov

Exploration of New Biological Targets via High-Throughput In Silico Screening

The N-aryl benzamide (B126) scaffold is present in a wide range of biologically active compounds, including inhibitors of various enzymes and receptor modulators. nih.govnih.govnih.gov High-throughput in silico screening, also known as virtual screening, can be a powerful tool to identify potential biological targets for this compound.

Future research directions include:

Reverse Docking: Docking the structure of this compound against a library of known protein structures to identify potential binding partners.

Pharmacophore Modeling: Developing a 3D pharmacophore model based on the structure of the compound and using it to search for proteins with complementary binding sites. nih.gov

Similarity Searching: Using the structure of this compound to search databases of known bioactive molecules to identify compounds with similar structures and potentially similar biological activities.

Design and Synthesis of Analogs for Structure-Mechanism Relationship Probing

To understand how the different structural components of this compound contribute to its (yet to be discovered) activity, the design and synthesis of a library of analogs is essential. Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. nih.gov

Future work should systematically explore modifications at different positions of the molecule:

Modification of the sec-butyl group: Varying the size and nature of the alkyl substituent on the aniline ring to probe the importance of steric bulk and lipophilicity in this region.

Substitution on the aniline ring: Introducing different substituents at other positions of the aniline ring to explore electronic and steric effects.

Modification of the 4-methylbenzamide (B193301) moiety: Replacing the methyl group with other substituents (e.g., halogens, methoxy (B1213986) groups) or altering the substitution pattern on the benzoyl ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.